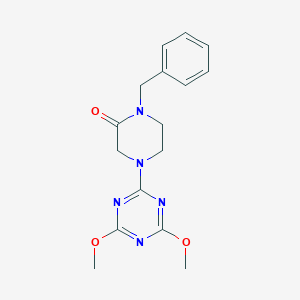

![molecular formula C13H15N7S B6438818 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549055-37-8](/img/structure/B6438818.png)

1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine, or 1-MTP, is a novel synthetic compound with potential applications in the field of scientific research. It is a member of the piperazine family of compounds, and is composed of two fused aromatic rings, a pyrrolopyrimidine ring and a thiadiazole ring. Its unique chemical structure provides 1-MTP with a variety of properties, including but not limited to, high solubility in water, high stability in aqueous solutions, and low toxicity.

Scientific Research Applications

1-MTP has potential applications in the field of scientific research. It has been used as a fluorescent probe for the detection of trace amounts of copper ions in aqueous solutions, as well as for the detection of nitric oxide in biological samples. It has also been used as a fluorescent imaging agent for the detection of cancer cells, and as a potential tool for the diagnosis of Alzheimer’s disease. Additionally, 1-MTP has been used as a fluorescent probe for the detection of hydrogen peroxide in aqueous solutions.

Mechanism of Action

Target of Action

The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is an intracellular tyrosine kinase that mediates the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .

Mode of Action

The compound acts as a selective inhibitor of JAK1 . It binds to the active site of the enzyme, preventing it from phosphorylating and activating downstream signaling proteins. This inhibits the JAK-STAT signaling pathway, which is involved in many cellular processes, including cell growth, differentiation, and immune response .

Biochemical Pathways

The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is activated by various cytokines and growth factors and plays a crucial role in many biological processes. When JAK1 is inhibited, the phosphorylation and activation of STAT proteins are reduced, leading to decreased transcription of target genes .

Pharmacokinetics

The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This ensures that the compound is well-absorbed, distributed throughout the body, metabolized efficiently, and excreted in a timely manner.

Result of Action

The inhibition of JAK1 by the compound leads to a decrease in the activation of the JAK-STAT signaling pathway . This can result in reduced inflammation and immune response, making it potentially useful in the treatment of diseases characterized by overactive immune responses or chronic inflammation .

Advantages and Limitations for Lab Experiments

1-MTP has a number of advantages and limitations for lab experiments. One of the major advantages of 1-MTP is its high solubility in water, which makes it ideal for use in aqueous solutions. Additionally, 1-MTP has a high stability in aqueous solutions, which makes it ideal for use in long-term experiments. However, 1-MTP has a low toxicity, which limits its use in experiments involving high concentrations of the compound.

Future Directions

1-MTP has a number of potential future directions. One of the major potential future directions for 1-MTP is its use as a fluorescent imaging agent for the detection of cancer cells. Additionally, 1-MTP has potential applications in the field of drug discovery, as it has been found to be a potent inhibitor of the enzymes monoamine oxidase and acetylcholinesterase. Finally, 1-MTP has potential applications in the field of molecular imaging, as it has been found to be a potent fluorescent probe for the detection of hydrogen peroxide in aqueous solutions.

Synthesis Methods

1-MTP can be synthesized through a multi-step process. The first step involves the reaction of 1-methyl-4-nitro-2-trifluoromethylpyrrole with 1-(2-chloroethyl)-1H-1,2,5-thiadiazole in the presence of sodium hydroxide. This reaction yields 1-(2-chloroethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-1,2,5-thiadiazole as the main product. In the second step, the intermediate product is reacted with 1-bromopiperazine in the presence of potassium carbonate. This reaction produces 1-(7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine as the main product.

properties

IUPAC Name |

3-[4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7S/c1-18-3-2-10-12(18)14-9-15-13(10)20-6-4-19(5-7-20)11-8-16-21-17-11/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFLDDLDHISTBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438735.png)

![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)

![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)

![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)

![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)

![4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438774.png)

![4-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438783.png)

![1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B6438795.png)

![5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438809.png)

![4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438815.png)

![4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438844.png)